REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[C:8]([CH2:14][CH2:15][OH:16])[C:9]([CH3:13])=[N:10]2)=[CH:5][CH:4]=1.[CH3:17][S:18](Cl)(=[O:20])=[O:19]>C(N(CC)CC)C>[CH:9]([NH:10][CH:11]([CH3:12])[CH3:6])([CH3:13])[CH3:8].[CH3:17][S:18]([O:16][CH2:15][CH2:14][C:8]1[C:9]([CH3:13])=[N:10][C:11]2[C:6]([CH:7]=1)=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[CH:12]=2)(=[O:20])=[O:19]
|
Name
|
2-(7-Methoxy-2-methyl-3-quinolinyl)ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C=C(C(=NC2=C1)C)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCCC=1C(=NC2=CC(=CC=C2C1)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |